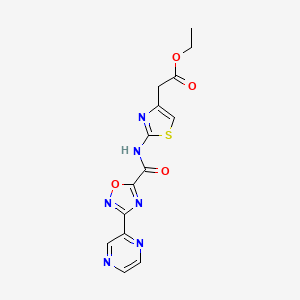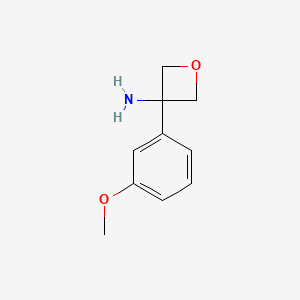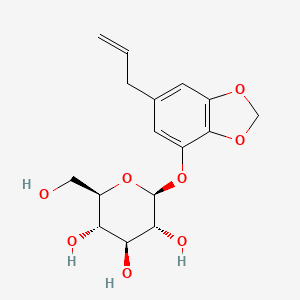![molecular formula C12H22N4O3 B2494931 6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 791600-62-9](/img/structure/B2494931.png)
6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the tetrahydropyrimidine-2,4-dione family, a class of chemicals known for their diverse chemical and physical properties. Due to the complexity and specificity of this molecule, direct studies specifically on "6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" are scarce. However, insights can be drawn from research on related tetrahydropyrimidine derivatives, which exhibit varied biological activities and chemical behaviors.
Synthesis Analysis
Synthesis approaches for tetrahydropyrimidine-2,4-diones often involve cyclization reactions of beta-ketoesters with ureas or guanidines. A specific procedure might include reacting a suitable beta-ketoester with an amine under conditions conducive to cyclization and subsequent refinement to yield the tetrahydropyrimidine dione structure. For instance, the synthesis of 3-ethoxypyrrolidine-2,5-diones from β-cyanocarboxylic acids provides a methodology that might be adaptable to synthesize the compound by choosing appropriate starting materials and conditions (Zanatta et al., 2012).
Applications De Recherche Scientifique
Chemical Structure and Properties
Studies on compounds with tetrahydropyrimidine-2,4-dione structures have focused on their chemical properties, including crystal structure analysis and hydrogen bonding patterns. For instance, El‐Brollosy et al. (2012) analyzed the crystal structure of a related tetrahydropyrimidine-2,4-dione compound, highlighting the planarity of the pyrimidine rings and the formation of hydrogen bonds between amino groups and adjacent molecules, which could influence solubility and stability (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Synthetic Applications
The synthesis of complex heterocyclic structures from similar pyrimidine diones has been explored, demonstrating the utility of these compounds as intermediates in organic synthesis. For example, Goudarziafshar et al. (2021) discussed a one-pot three-component synthesis involving a pyrimidine dione, showcasing its role in creating novel compounds with potential applications in medicinal chemistry (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Potential Biological Activities
Research into related tetrahydropyrimidine diones has also investigated their potential biological activities. Abu‐Hashem et al. (2020) synthesized novel derivatives with anti-inflammatory and analgesic properties, suggesting that modifications of the pyrimidine dione structure can lead to significant pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Optical and Nonlinear Optical Properties
Furthermore, compounds derived from pyrimidine diones have been evaluated for their optical properties, indicating potential applications in materials science. Mohan et al. (2020) conducted experimental and computational studies on bis-uracil derivatives of pyrimidine for their optical and nonlinear optical properties, highlighting their suitability for optical device fabrication (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Propriétés
IUPAC Name |
6-amino-5-(3-methoxypropylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3/c1-8(2)7-16-10(13)9(11(17)15-12(16)18)14-5-4-6-19-3/h8,14H,4-7,13H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAZQBCVZWKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


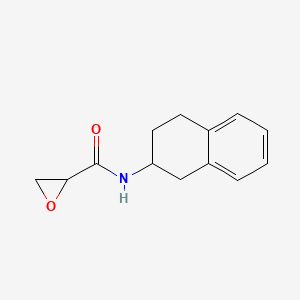
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)
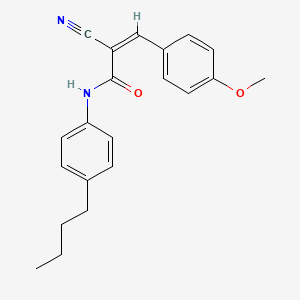
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2494855.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494860.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)

![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
